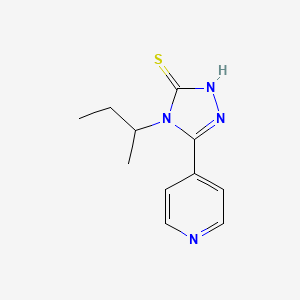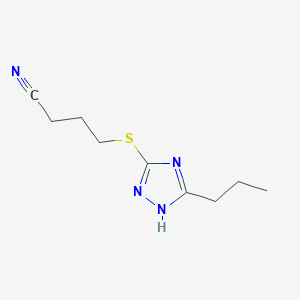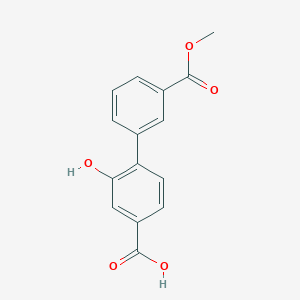
3-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H12O5 It is a derivative of benzoic acid, characterized by the presence of a hydroxy group at the 3-position and a methoxycarbonylphenyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid typically involves the esterification of 3-hydroxybenzoic acid with 3-methoxycarbonylphenyl derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize environmental impact.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 3-Oxo-4-(3-methoxycarbonylphenyl)benzoic acid.
Reduction: 3-Hydroxy-4-(3-hydroxymethylphenyl)benzoic acid.
Substitution: 3-Halo-4-(3-methoxycarbonylphenyl)benzoic acid.
科学研究应用
3-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The methoxycarbonyl group can undergo hydrolysis, releasing methanol and forming a carboxylate anion, which can further interact with biological molecules.
相似化合物的比较
3-Hydroxybenzoic acid: Lacks the methoxycarbonylphenyl group, making it less hydrophobic.
4-Hydroxy-3-methoxybenzoic acid: Has a different substitution pattern, affecting its reactivity and biological activity.
3-Hydroxy-4-methylbenzoic acid: Contains a methyl group instead of a methoxycarbonyl group, altering its chemical properties.
Uniqueness: 3-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid is unique due to the presence of both hydroxy and methoxycarbonylphenyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
1261977-41-6 |
|---|---|
分子式 |
C15H12O5 |
分子量 |
272.25 g/mol |
IUPAC 名称 |
3-hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid |
InChI |
InChI=1S/C15H12O5/c1-20-15(19)11-4-2-3-9(7-11)12-6-5-10(14(17)18)8-13(12)16/h2-8,16H,1H3,(H,17,18) |
InChI 键 |
RUGNSKZSJRBXAD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


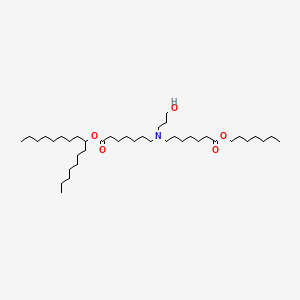
![2-[5-amino-1-(2-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B14889920.png)
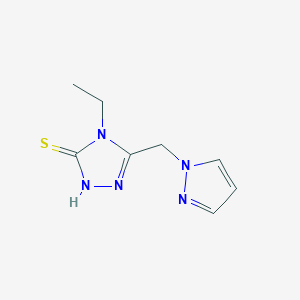
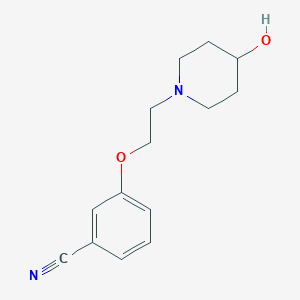
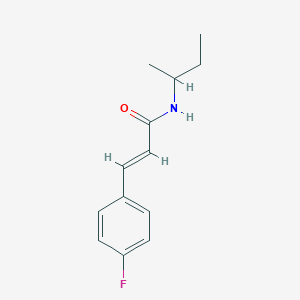
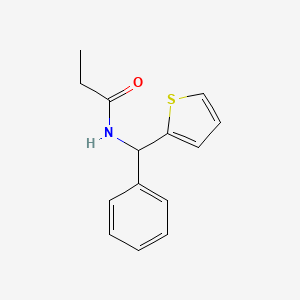
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14889966.png)
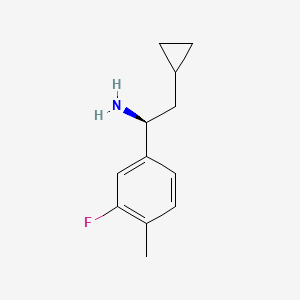
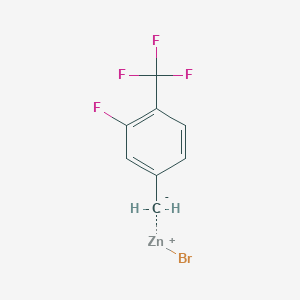
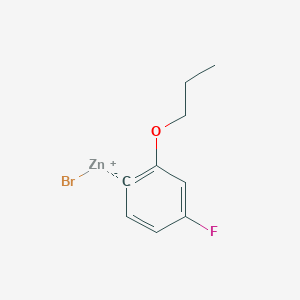
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
